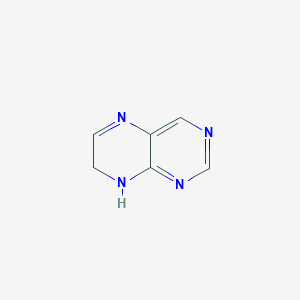

7,8-Dihydropteridine

Description

Structure

3D Structure

Properties

CAS No. |

54947-25-0 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

7,8-dihydropteridine |

InChI |

InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1,3-4H,2H2,(H,7,9,10) |

InChI Key |

PRDGFSDICDDIFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=CN=CN=C2N1 |

Origin of Product |

United States |

Biosynthesis of 7,8 Dihydropteridine Derivatives

Folate Biosynthesis Pathway Intermediates

The de novo folate biosynthesis pathway is a multi-step process that converts guanosine (B1672433) triphosphate (GTP) into dihydrofolate, with the subsequent incorporation of para-aminobenzoic acid (pABA) and glutamate (B1630785) units researchgate.net. This complex pathway is well-conserved across various microorganisms and plants nih.gov.

Origin from Guanosine Triphosphate (GTP) in Microorganisms and Plants

The biosynthesis of the pteridine (B1203161) component of folate commences with guanosine triphosphate (GTP) nih.govpnfs.or.kr. GTP, a purine (B94841) nucleoside triphosphate, serves as an essential building block for RNA synthesis and a source of energy in various metabolic reactions wikipedia.org. In microorganisms and plants, GTP is the initial substrate for the pterin (B48896) branch of the folate biosynthesis pathway nih.govpnfs.or.krpnas.org. This initial step is catalyzed by GTP cyclohydrolase I (GTPCHI), an enzyme that is often considered a rate-limiting step in pterin and folate biosynthesis in plants nih.govpnas.org.

7,8-Dihydroneopterin (B1664191) Triphosphate as a Key Precursor

Following the initial conversion of GTP, 7,8-dihydroneopterin triphosphate is formed by the action of GTP cyclohydrolase I nih.gov. This compound serves as a pivotal intermediate in the pterin branch of the folate pathway nih.govnih.gov. It is a dihydropterin and a pterin phosphate (B84403), playing a role as a metabolite in organisms like Escherichia coli and Saccharomyces cerevisiae nih.govnih.gov.

Enzymatic Formation of 6-Hydroxymethyl-7,8-dihydropterin (B3263101)

From 7,8-dihydroneopterin triphosphate, a series of dephosphorylation steps lead to the formation of 6-hydroxymethyl-7,8-dihydropterin (DHP or HMDP) nih.govplos.org. This conversion involves enzymes like dihydroneopterin aldolase (B8822740) and a Nudix pyrophosphatase asm.orgresearchgate.netannualreviews.org. 6-Hydroxymethyl-7,8-dihydropterin is a critical precursor that undergoes further modifications in the folate synthesis pathway proteopedia.org.

Conversion to 6-Hydroxymethyl-7,8-dihydropteridine Pyrophosphate

The compound 6-hydroxymethyl-7,8-dihydropterin is subsequently converted to 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP or HMDHP) pnfs.or.krnih.govproteopedia.org. This reaction is catalyzed by the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) nih.govproteopedia.orgebi.ac.uk. HPPK facilitates the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin plos.orgproteopedia.orgebi.ac.ukcore.ac.uk. This phosphorylation step is crucial for the subsequent reactions in the folate biosynthesis pathway proteopedia.org. In some organisms, such as malaria parasites and Francisella tularensis, HPPK is found fused with dihydropteroate (B1496061) synthase (DHPS) as a bifunctional enzyme plos.orgnih.govplos.orgproteopedia.org.

Synthesis of 7,8-Dihydropteroate

The final step in the formation of the pteridine moiety for folate synthesis involves the condensation of 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate with para-aminobenzoic acid (pABA) to yield 7,8-dihydropteroate asm.orgresearchgate.netnih.govnih.govebi.ac.uk. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) researchgate.netnih.govnih.govontosight.ai. DHPS is a pivotal enzyme in the bacterial folate biosynthetic pathway and is absent in mammals, making it a significant target for sulfonamide antibiotics, which competitively inhibit its activity by mimicking pABA nih.govebi.ac.ukontosight.aiwikipedia.org. The condensation reaction typically proceeds via an SN1 mechanism, where DHPPP binds first, followed by the elimination of its pyrophosphate group, and then pABA binding ebi.ac.uk. 7,8-Dihydropteroate is then converted to 7,8-dihydrofolate by dihydrofolate synthase, and subsequently to tetrahydrofolate by dihydrofolate reductase nih.govannualreviews.org.

Table 1: Key Intermediates and Enzymes in Folate Biosynthesis

| Step | Reactant(s) | Enzyme | Product(s) |

| 1 | Guanosine Triphosphate (GTP) | GTP Cyclohydrolase I (GTPCHI) | 7,8-Dihydroneopterin Triphosphate |

| 2 | 7,8-Dihydroneopterin Triphosphate | Dihydroneopterin Aldolase, Nudix pyrophosphatase | 6-Hydroxymethyl-7,8-dihydropterin |

| 3 | 6-Hydroxymethyl-7,8-dihydropterin, ATP | 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | 6-Hydroxymethyl-7,8-dihydropteridine Pyrophosphate, AMP |

| 4 | 6-Hydroxymethyl-7,8-dihydropteridine Pyrophosphate, para-aminobenzoic acid (pABA) | Dihydropteroate Synthase (DHPS) | 7,8-Dihydropteroate, Pyrophosphate |

Tetrahydrobiopterin (B1682763) (BH4) Biosynthesis Pathways

Tetrahydrobiopterin (BH4) is an essential endogenous cofactor for aromatic amino acid hydroxylases (AAAH enzymes), which are critical for the synthesis of various neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), epinephrine (B1671497), and serotonin (B10506), as well as for nitric oxide synthase wikipedia.orgguidetopharmacology.org. The biosynthesis of BH4 also originates from guanosine triphosphate (GTP) wikipedia.orgguidetopharmacology.org. The initial and rate-limiting step in BH4 synthesis is catalyzed by GTP cyclohydrolase I (GTPCHI), which converts GTP into 7,8-dihydroneopterin triphosphate nih.govwikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.org. This highlights a common initial step with the folate biosynthesis pathway, where 7,8-dihydropteridine derivatives serve as crucial precursors for the subsequent steps leading to the formation of tetrahydrobiopterin. Disorders in BH4 synthesis can lead to conditions like dopamine-responsive dystonia due to impaired neurotransmitter production wikipedia.org.

De Novo Synthesis Involving 7,8-Dihydroneopterin Derivatives

The de novo synthesis pathway for tetrahydrobiopterin (BH4) initiates from guanosine triphosphate (GTP) nih.govwikipedia.orgwikipedia.orgfishersci.nonih.govepa.govnih.gov. This pathway involves a series of enzymatic steps to transform GTP into BH4.

The committing and rate-limiting step in this pathway is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH) nih.govwikipedia.orgwikipedia.orgfishersci.nonih.govnih.govnih.govfishersci.ca. GTPCH acts on GTP to produce 7,8-dihydroneopterin triphosphate (7,8-DHNP-3'-TP), alongside formate (B1220265) wikipedia.orgepa.govnih.govfishersci.caguidetopharmacology.orgwikipedia.org.

Following the formation of 7,8-DHNP-3'-TP, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) converts this intermediate into 6-pyruvoyl-tetrahydropterin (PTP) nih.govwikipedia.orgfishersci.nonih.govepa.govwikipedia.orgmpg.dewikipedia.org. PTP serves as a pivotal intermediate from which various pterins can be synthesized mpg.de.

The final steps in the de novo pathway leading to BH4 involve the reduction of PTP. This reduction is primarily catalyzed by sepiapterin (B94604) reductase (SPR or SR) nih.govwikipedia.orgfishersci.nonih.govnih.govmpg.dewikipedia.org. In some cases, particularly in the absence of SPR, non-specific reductases such as aldose reductase (AR) and carbonyl reductase (CR) can also contribute to the generation of BH4 from PTP nih.govwikipedia.orgwikipedia.org. Additionally, 7,8-dihydroneopterin (7,8-NP) can be formed from 7,8-DHNP-3'-TP through the action of non-specific phosphatases epa.gov.

The de novo pathway is summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | Guanosine Triphosphate (GTP) | GTP Cyclohydrolase I (GTPCH) | 7,8-Dihydroneopterin Triphosphate (7,8-DHNP-3'-TP) nih.govwikipedia.orgguidetopharmacology.org |

| 2 | 7,8-Dihydroneopterin Triphosphate (7,8-DHNP-3'-TP) | 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 6-Pyruvoyl-tetrahydropterin (PTP) wikipedia.orgmpg.de |

| 3 | 6-Pyruvoyl-tetrahydropterin (PTP) | Sepiapterin Reductase (SPR/SR) or Alternative Reductases (AR, CR) | Tetrahydrobiopterin (BH4) nih.govwikipedia.orgwikipedia.org |

Salvage Pathway Contribution to Dihydrobiopterin Pools

The salvage pathway plays a crucial role in maintaining intracellular tetrahydrobiopterin (BH4) levels by recycling and reusing pterin molecules, thereby complementing the de novo synthesis pathway nih.govnih.govmpg.dewikipedia.orgebi.ac.ukuni.luchemtunes.com. This pathway is particularly important for the efficient utilization of exogenous pterin precursors nih.gov.

A key intermediate in the salvage pathway is sepiapterin nih.govwikipedia.orgfishersci.nonih.govnih.govmpg.dewikipedia.orgebi.ac.uk. Sepiapterin can be generated from metabolic intermediates of the de novo pathway, such as 6-pyruvoyl-tetrahydrobiopterin, through the action of enzymes like SPR, AR, or CR, or via the spontaneous oxidation of 6-lactoyltetrahydropterin (B3260744) nih.govmpg.de.

The conversion of sepiapterin to 7,8-dihydrobiopterin (BH2) is catalyzed by sepiapterin reductase (SPR or SR) nih.govfishersci.nonih.govmpg.dewikipedia.org. Subsequently, BH2 is reduced to BH4 by dihydrofolate reductase (DHFR) nih.govwikipedia.orgfishersci.nonih.govnih.govmpg.dewikipedia.orgebi.ac.ukuni.lu. DHFR is critical for this final step, ensuring the regeneration of BH4 from its oxidized form nih.govuni.lu. The salvage pathway can utilize either sepiapterin or 7,8-dihydrobiopterin as substrates to increase intracellular BH4 levels nih.govebi.ac.uk.

The salvage pathway is summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | Sepiapterin | Sepiapterin Reductase (SPR/SR) | 7,8-Dihydrobiopterin (BH2) nih.govmpg.de |

| 2 | 7,8-Dihydrobiopterin (BH2) | Dihydrofolate Reductase (DHFR) | Tetrahydrobiopterin (BH4) nih.govuni.lu |

Recycling Pathway: Quinoid Dihydropterin Intermediates and 7,8-Dihydropteridine Regeneration

The recycling pathway is essential for regenerating tetrahydrobiopterin (BH4) after it has functioned as a cofactor in various enzymatic reactions, such as those catalyzed by aromatic amino acid hydroxylases nih.govwikipedia.orgfishersci.nompg.de.

When BH4 acts as a cofactor, it is oxidized, leading to the formation of a pterin-4α-carbinolamine intermediate nih.govfishersci.no. This intermediate is then rapidly transformed into quinonoid dihydrobiopterin (qBH2) by the enzyme pterin-4α-carbinolamine dehydratase (PCD) nih.govwikipedia.org.

The crucial step in the recycling pathway involves the enzyme dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR). DHPR catalyzes the reduction of qBH2 back to BH4, typically utilizing NADH as a reducing agent nih.govwikipedia.orgfishersci.nonih.gov. This enzyme transfers a hydride from NADH to qBH2 to complete the regeneration of BH4.

In situations where DHPR activity is deficient or reduced, qBH2 can undergo a rapid non-enzymatic rearrangement into 7,8-dihydrobiopterin (BH2) fishersci.nonih.gov. In such cases, the salvage pathway, specifically the action of dihydrofolate reductase (DHFR), can then reduce BH2 to regenerate BH4 fishersci.nonih.gov. However, this alternative regeneration route through DHFR is generally less effective than the direct action of DHPR fishersci.no.

The recycling pathway is summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | Pterin-4α-carbinolamine intermediate | Pterin-4α-carbinolamine dehydratase (PCD) | Quinonoid Dihydrobiopterin (qBH2) nih.gov |

| 2 | Quinonoid Dihydrobiopterin (qBH2) | Dihydropteridine Reductase (DHPR/QDPR) | Tetrahydrobiopterin (BH4) nih.gov |

Enzymology of 7,8 Dihydropteridine Metabolism

Dihydropteridine Reductase (DHPR / QDPR, EC 1.6.99.7)

Enzyme Kinetics and Reaction Mechanism

Dihydropteridine reductase (DHPR, EC 1.6.99.7) is an enzyme that catalyzes the NADH-mediated reduction of quinonoid 7,8-dihydropterin (B103510) (qBH2) to 5,6,7,8-tetrahydropterin (BH4). cuny.eduebi.ac.uk This reaction is crucial for regenerating BH4, a cofactor essential for the production of neurotransmitters. cuny.edu DHPR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by its NAD(P)H requirement and primary structure. bioone.org

The catalytic mechanism of DHPR involves the transfer of a hydride from NADH to the pterin (B48896) substrate. cuny.edu Kinetic studies on pteridine (B1203161) reductase 1 (PTR1), another enzyme involved in pterin reduction, suggest an ordered ternary complex mechanism. nih.gov In this mechanism, NADPH binds first, followed by the pterin substrate. nih.govebi.ac.uk For PTR1, the first reduction step utilizes a generic SDR mechanism. researchgate.netrcsb.orgnih.gov The NADPH transfers a hydride to the C7 position of the biopterin (B10759762). ebi.ac.uk The N8 position is then protonated by a tyrosine residue (Tyr174 in Leishmania major PTR1), which is part of a proton shuffling system that also involves an aspartate residue (Asp161). ebi.ac.ukresearchgate.netasm.org

The dihydrobiopterin intermediate subsequently dissociates, followed by NADP+. ebi.ac.uk A second molecule of NADPH then binds, followed by the intermediate. ebi.ac.uk The second reduction step shares similarities with the mechanism proposed for dihydrofolate reductase (DHFR). researchgate.netrcsb.orgnih.gov In this step, NADPH transfers a hydride to the C6 position of the dihydrobiopterin intermediate, and the N5 position is protonated by an activated water molecule. ebi.ac.uk The 4-keto function of the intermediate enolizes, with Arg14 stabilizing the resulting hydroxyl group and the phosphate (B84403) of NADPH acting as a temporary proton acceptor for the N3 proton. ebi.ac.uk

Catalytic Residues and Active Site Characterization

Dihydropteridine reductase (DHPR) belongs to the short-chain dehydrogenase/reductase (SDR) family and contains a conserved YXXXK motif, specifically Tyr146-X-X-X-Lys150 in DHPR. bioone.orgebi.ac.ukpnas.org While DHPR possesses this motif, it lacks the typical upstream Asn and Ser catalytic residues often found in other SDRs. ebi.ac.uk The standard reaction mechanism for SDRs involves a proton relay system that includes the conserved Tyr and Lys, and sometimes Asn or Ser. ebi.ac.uk

For pteridine reductase 1 (PTR1), a critical tyrosine residue, such as Tyr194 in Leishmania major PTR1 (and Tyr174 in Trypanosoma brucei PTR1), is the proton donor in the reduction of fully oxidized pterins to their dihydro form. researchgate.netasm.orgacs.org This tyrosine is part of a highly conserved YX3K motif (e.g., Tyr194 and Lys198 in Leishmania major PTR1). asm.org Other important residues that interact with pterin substrates and are well conserved among trypanosomatids include Arg14, Ser95, Phe97, Asp161, and Tyr174. mdpi.com The substrate binding site of PTR1 is a well-defined cleft where the aromatic heterocycle of ligands is typically sandwiched between the nicotinamide (B372718) part of the NADP+ cofactor and the aromatic moiety of Phe97 (in T. brucei). acs.org Ligands also form extensive hydrogen bonds with the cofactor and surrounding amino acids. acs.org

Specific amino acid differences exist between PTR1 variants from different trypanosomatid species. For example, Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1) share only 47% sequence identity, and even in their binding pockets, only about 50% of the residues are identical. researchgate.net Notable differences include the substitution of His267 in TbPTR1 by Arginine in T. cruzi and Leishmania PTR1 variants. researchgate.net These differences, particularly the placement of Trp221 in TbPTR1 and adjustments in the beta6-alpha6 loop and alpha6 helix, can significantly reduce the size and alter the chemical properties of the substrate binding site compared to LmPTR1. nih.gov

Role in Tetrahydrobiopterin (B1682763) Regeneration

Dihydropteridine reductase (DHPR) plays a crucial role in the regeneration of tetrahydrobiopterin (BH4) from quinonoid dihydrobiopterin (qBH2). cuny.eduebi.ac.ukbioone.org BH4 is an essential cofactor for aromatic amino acid hydroxylases. acs.org The regeneration of BH4 by DHPR with NADH allows this cofactor to function catalytically in the hydroxylation of aromatic amino acids. bioone.orgacs.org

In parasitic organisms like trypanosomatids, Pteridine Reductase 1 (PTR1, EC 1.5.1.33) is also vital for the production and maintenance of tetrahydropterins. asm.org PTR1 catalyzes the NADPH-dependent two-step reduction of oxidized pterins to their active tetrahydro forms. nih.govresearchgate.netrcsb.orgnih.gov This includes the reduction of biopterin to dihydrobiopterin (H2B) and then to tetrahydrobiopterin (H4B). nih.govacs.orgmdpi.comnih.govresearchgate.netchemrxiv.orgresearchgate.net This salvage pathway is particularly important for trypanosomatids, as they are pterin auxotrophs and cannot synthesize these compounds de novo, relying on scavenging them from their hosts. mdpi.comoup.comresearchgate.netebi.ac.uk

The importance of PTR1 in BH4 regeneration for parasite survival is highlighted by gene knockout and knockdown studies. For instance, in Trypanosoma brucei, attempts to generate PTR1 null mutants were unsuccessful, and RNA interference (RNAi) leading to complete knockdown of PTR1 resulted in cell death, which could be reversed by the addition of tetrahydrobiopterin to cultures. nih.gov This indicates that PTR1 is essential for T. brucei survival, as it is the only enzyme capable of reducing biopterins in this organism. oup.com

Interactions with Aromatic Amino Acid Hydroxylases

Dihydropteridine reductase (DHPR) is intricately linked with aromatic amino acid hydroxylases (AAAHs) through its role in regenerating tetrahydrobiopterin (BH4). The AAAHs, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are pterin-dependent enzymes that catalyze the hydroxylation of aromatic amino acids. acs.org For example, PAH catalyzes the hydroxylation of phenylalanine to tyrosine, TH catalyzes the oxidation of tyrosine to 3,4-dihydroxyphenylalanine (L-Dopa), and TPH catalyzes the formation of 5-hydroxytryptophan, a precursor to serotonin (B10506). acs.org

During these hydroxylation reactions, the reduced tetrahydropterin (B86495) (BH4) cofactor is oxidized, initially forming 4a-hydroxypterin, which then dehydrates to yield quinonoid dihydropterin (qBH2). acs.org DHPR then recycles this qBH2 back to BH4 using NAD(P)H, thereby allowing BH4 to function catalytically in these pathways. bioone.orgacs.org This regeneration is crucial for controlling the concentration of BH4 within the cell. bioone.org

Pteridine Reductase 1 (PTR1, EC 1.5.1.33) in Parasitic Organisms

Pteridine Reductase 1 (PTR1, EC 1.5.1.33) is a short-chain dehydrogenase/reductase (SDR) enzyme found uniquely in trypanosomatid parasites, including Trypanosoma and Leishmania species. nih.govrcsb.orgnih.govacs.orgmdpi.comacs.orgnih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netoup.comresearchgate.netebi.ac.uknih.govontosight.aidrugbank.comiucr.orgrcsb.org These parasites are unable to synthesize folates and pterins de novo and therefore rely on salvaging these essential cofactors from their hosts. mdpi.comoup.comresearchgate.netebi.ac.uk PTR1 plays a critical role in this salvage pathway by reducing oxidized pterins to their active tetrahydro forms. nih.govresearchgate.netrcsb.orgnih.govoup.com

PTR1 is a homotetramer with four equivalent active sites and four NADPH binding sites. mdpi.comresearchgate.net It is an NADPH-dependent enzyme nih.govebi.ac.ukacs.orgmdpi.comnih.govnih.govresearchgate.netoup.comresearchgate.netnih.gov and is distinct from 6,7-dihydropterin reductase (EC 1.5.1.34), which acts on 6,7-dihydropterins involved in tetrahydropterin cofactor recycling. oup.com PTR1's broad-spectrum activity with pterins and folates allows it to provide a metabolic bypass for inhibition of dihydrofolate reductase (DHFR), which is a target for antifolate drugs. nih.govresearchgate.netrcsb.orgnih.govacs.orgmdpi.comacs.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netoup.comdrugbank.comiucr.orgcambridge.org This bypass mechanism has historically hampered the effectiveness of traditional antifolates against trypanosomatids. mdpi.comresearchgate.netcambridge.org Consequently, PTR1 is considered an important drug target for parasitic diseases like Human African Trypanosomiasis (HAT) and leishmaniasis. ebi.ac.ukacs.orgmdpi.comacs.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govnih.govontosight.aircsb.org

Salvage Pathway Enzymatic Activity in Trypanosomatids

In trypanosomatids, PTR1 mediates the two-stage reduction of pterins to their 7,8-dihydro and tetrahydro states, which is crucial for pterin and folate salvage. oup.com This enzymatic activity is essential because these parasites are pterin auxotrophs and must obtain reduced pteridines through salvage pathways. researchgate.netebi.ac.uk PTR1 catalyzes the NADPH-dependent reduction of a wide variety of unconjugated pterins, including biopterin, to their tetrahydro forms. expasy.org It also reduces 7,8-dihydropterins and 7,8-dihydrofolate to their tetrahydro forms. expasy.org Notably, PTR1 does not catalyze the reduction of the quinonoid form of dihydrobiopterin, distinguishing it from other pteridine reductases. expasy.org

The specific activity of PTR1 can vary. For example, in wild-type Trypanosoma brucei cells, the specific activity was measured at 22.9 ± 1.9 nmol min mg⁻¹. nih.gov Studies have shown that PTR1 exhibits good activity with folate and significant activity with dihydrofolate and dihydrobiopterin. researchgate.net This broad substrate specificity allows PTR1 to reduce both biopterins and folates, thereby bypassing the need for DHFR. oup.com The ability of PTR1 to compensate for DHFR inhibition has been demonstrated in Leishmania major, where a gene knockout of PTR1 was lethal unless a supplement of reduced biopterin was provided. acs.orgresearchgate.net Even with reduced biopterin, the modified parasites showed increased susceptibility to antifolates, suggesting that dual DHFR-PTR1 inhibition could be a successful treatment strategy. acs.orgcambridge.org

Two-Step Reduction Mechanism of Oxidized Pterins

PTR1 catalyzes the NADPH-dependent two-step reduction of oxidized pterins to their active tetrahydro forms. nih.govresearchgate.netrcsb.orgnih.govoup.com This mechanism involves two distinct reductive steps applied to substrates bound in a single orientation within the active site. researchgate.netrcsb.orgnih.gov

The first reduction step follows a generic short-chain dehydrogenase/reductase (SDR) mechanism. researchgate.netrcsb.orgnih.gov In this step, NADPH transfers a hydride to the C7 position of the oxidized pterin, such as biopterin. ebi.ac.uk A catalytic tyrosine residue (e.g., Tyr194 in L. major PTR1) acts as the proton donor, protonating the N8 position of the pterin. ebi.ac.ukresearchgate.netasm.org This process converts the oxidized pterin to its 7,8-dihydro form.

The second reduction step shares similarities with the mechanism proposed for dihydrofolate reductase (DHFR). researchgate.netrcsb.orgnih.gov After the first reduction, the dihydrobiopterin intermediate dissociates, followed by the dissociation of NADP+. ebi.ac.uk A second molecule of NADPH then binds, followed by the dihydrobiopterin intermediate. ebi.ac.uk In this second step, NADPH transfers a hydride to the C6 position of the dihydrobiopterin intermediate, and the N5 position is protonated by an activated water molecule. ebi.ac.uk This two-step process ultimately yields the 5,6,7,8-tetrahydro form of the pterin, such as tetrahydrobiopterin (THB). nih.govebi.ac.uk Crystal structures of PTR1 complexed with cofactor and 7,8-dihydrobiopterin (DHB) or methotrexate (B535133) (MTX) have helped to delineate this two-step enzyme mechanism. researchgate.netrcsb.orgnih.gov

Table 1: Key Enzymatic Activities of Pteridine Reductase 1 (PTR1) in Trypanosomatids

| Substrate Type | Substrates | Reaction Catalyzed | Cofactor | EC Number | Organisms |

| Unconjugated Pterins | Biopterin | Biopterin → Dihydrobiopterin (H2B) → Tetrahydrobiopterin (H4B) | NADPH | 1.5.1.33 | Trypanosoma spp., Leishmania spp. nih.govacs.orgmdpi.comnih.govresearchgate.netchemrxiv.orgresearchgate.netexpasy.org |

| Dihydropterins | 7,8-Dihydropterins, 7,8-Dihydrofolate | 7,8-Dihydropterins → Tetrahydro forms | NADPH | 1.5.1.33 | Trypanosoma spp., Leishmania spp. expasy.org |

| Conjugated Pterins | Folate | Folate → Dihydrofolate (H2F) → Tetrahydrofolate (H4F) | NADPH | 1.5.1.33 | Trypanosoma spp., Leishmania spp. mdpi.comresearchgate.netexpasy.org |

Table 2: Specific Activity of PTR1 in Trypanosoma brucei

| Cell Line | Specific Activity (nmol min mg⁻¹) |

| Wild Type (WT) | 22.9 ± 1.9 nih.gov |

| SKO | 8.0 ± 0.2 nih.gov |

| oeRNAi minus tetracycline | 58.1 ± 9.3 nih.gov |

| oeRNAi plus tetracycline | 231 ± 19 nih.gov |

Role of 7,8 Dihydropteridine in Cofactor Metabolism

Intermediary Role in Tetrahydrofolate Biosynthesis

7,8-Dihydropteridine derivatives are essential intermediates in the de novo biosynthesis pathway of tetrahydrofolate (THF), a vital cofactor for numerous metabolic processes. The pathway begins with guanosine (B1672433) triphosphate (GTP), which is converted to 7,8-dihydroneopterin (B1664191) triphosphate by GTP cyclohydrolase I (GTPCH) sandiego.edunih.gov. Subsequently, 7,8-dihydroneopterin is utilized by dihydroneopterin aldolase (B8822740) (DHNA) to yield 6-hydroxymethyl-7,8-dihydropterin (B3263101) nih.gov.

A critical step involves the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which catalyzes the transfer of a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to 6-hydroxymethyl-7,8-dihydropterin, forming 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate nih.govproteopedia.orgebi.ac.uk. This pyrophosphorylated intermediate then condenses with para-aminobenzoic acid (pABA), a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS), to produce 7,8-dihydropteroate nih.govwikipedia.org. The 7,8-dihydropteroate is further converted into 7,8-dihydrofolate (DHF) wikipedia.orguniprot.org. Finally, dihydrofolate reductase (DHFR) reduces 7,8-dihydrofolate to the biologically active tetrahydrofolate (THF) nih.govuthscsa.eduyoutube.com. In some bacterial species, dihydropteridine reductase (DHPR) has also been observed to exhibit dihydrofolate reductase activity, contributing to THF synthesis nih.gov. Disruptions in HPPK function, for instance, can impair the folate biosynthesis pathway, leading to deficiencies in THF-dependent cellular processes proteopedia.org.

Contribution to Tetrahydrobiopterin (B1682763) Pool Maintenance

7,8-Dihydropteridine derivatives are integral to the synthesis and, critically, the recycling of tetrahydrobiopterin (BH4), an indispensable cofactor for various enzymatic reactions. BH4 is synthesized de novo from guanosine triphosphate (GTP) through a series of enzymatic steps involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR) sandiego.edunih.govsemanticscholar.org.

Following its role as a cofactor in hydroxylation reactions, BH4 is oxidized to an unstable intermediate, 4a-hydroxy-tetrahydrobiopterin (pterin-4a-carbinolamine) sandiego.edumdpi.com. This intermediate is then rapidly dehydrated by pterin-4a-carbinolamine dehydratase (PCD) to form quinonoid-dihydrobiopterin (qBH2), a 7,8-dihydropteridine derivative sandiego.edumdpi.com. The regeneration of active BH4 from qBH2 is primarily mediated by dihydropteridine reductase (DHPR), which reduces qBH2 back to BH4 using NADH as a reducing equivalent sandiego.edumdpi.comresearchgate.netnih.gov. This recycling pathway is crucial for maintaining adequate cellular levels of BH4.

In addition to the recycling pathway, dihydrofolate reductase (DHFR) can also contribute to the BH4 pool by reducing 7,8-dihydrobiopterin (BH2) to BH4, a process often referred to as the salvage pathway nih.govmdpi.com. Genetic deficiencies in DHPR lead to impaired BH4 regeneration, resulting in a range of neurological disorders due to insufficient BH4 nih.govwikipedia.orgorpha.net.

Indirect Involvement in One-Carbon Transfer Reactions

The intermediary role of 7,8-dihydropteridine in the biosynthesis of tetrahydrofolate (THF) directly links it to one-carbon metabolism. THF serves as the primary carrier and chemical activator of one-carbon units in various oxidation states (e.g., methyl, methylene, formyl) uthscsa.eduyoutube.comwikipathways.orgcreative-proteomics.com.

One-carbon metabolism is a complex biochemical network essential for numerous cellular processes, including the biosynthesis of purines and thymidylate, which are critical components of DNA and RNA wikipathways.orgcreative-proteomics.comnih.gov. It also plays a vital role in the remethylation of homocysteine to methionine, a precursor for S-adenosylmethionine (SAM), the major methyl donor for methylation reactions such as DNA methylation wikipathways.orgcreative-proteomics.comnih.gov. Furthermore, one-carbon metabolism is involved in the interconversion of certain amino acids like serine and glycine, and contributes to the synthesis of neurotransmitters creative-proteomics.com. By facilitating the synthesis of THF, 7,8-dihydropteridine indirectly ensures the availability of these one-carbon units, thereby supporting fundamental biosynthetic pathways and cellular regulation nih.govproteopedia.orgwikipedia.org.

Precursor Role in Monoamine Neurotransmitter Synthesis

7,8-Dihydropteridine's contribution to the maintenance of the tetrahydrobiopterin (BH4) pool is critical for the synthesis of monoamine neurotransmitters. BH4 is an obligatory cofactor for the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) sandiego.edunih.govmdpi.comwikipedia.orgtaylorandfrancis.com.

Tyrosine Hydroxylase (TH): TH catalyzes the rate-limiting step in the biosynthesis of catecholamine neurotransmitters, converting L-tyrosine to L-DOPA wikipedia.orgtaylorandfrancis.comuib.noresearchgate.netnih.govoup.comresearchgate.net. L-DOPA is subsequently converted to dopamine (B1211576), and then further to norepinephrine (B1679862) and epinephrine (B1671497) wikipedia.orgresearchgate.net.

Tryptophan Hydroxylase (TPH): TPH is responsible for the hydroxylation of L-tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin (B10506) (5-hydroxytryptamine) mdpi.comwikipedia.orgwikipedia.orgtaylorandfrancis.comresearchgate.net.

Given that 7,8-dihydropteridine, particularly in its quinonoid-dihydrobiopterin form, is a key intermediate in the BH4 recycling pathway, its efficient reduction back to BH4 by dihydropteridine reductase (DHPR) is essential sandiego.edumdpi.comresearchgate.netnih.gov. Therefore, 7,8-dihydropteridine plays an indirect but crucial precursor role by ensuring the continuous supply of BH4 necessary for the activity of these hydroxylases and, consequently, for the proper synthesis of dopamine, norepinephrine, epinephrine, and serotonin nih.govwikipedia.orgorpha.net. Deficiencies in BH4 regeneration, such as those seen in DHPR deficiency, can lead to significant reductions in central dopamine and serotonin levels nih.govwikipedia.orgorpha.net.

Regulation of Nitric Oxide Synthase (NOS) Activity

Tetrahydrobiopterin (BH4), whose pool maintenance is directly linked to 7,8-dihydropteridine metabolism, is an essential cofactor for all isoforms of nitric oxide synthase (NOS) sandiego.edusemanticscholar.orgmdpi.comwikipedia.orgtaylorandfrancis.comfrontiersin.orgpediatriconcall.comnih.govpnas.org. NOS enzymes catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline frontiersin.orgpnas.org. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses semanticscholar.orgwikipedia.orgfrontiersin.org.

BH4 plays a vital role in maintaining the proper function and "coupling" of NOS frontiersin.orgnih.govjci.org. It enhances NOS enzyme activity and increases the enzyme's affinity for its substrate, L-arginine frontiersin.org. However, when BH4 availability is limited, or when BH4 becomes oxidized (e.g., to 7,8-dihydrobiopterin, BH2), NOS can become "uncoupled" nih.govfrontiersin.orgpnas.orgnih.govjci.orgoup.comportlandpress.com. In this uncoupled state, NOS produces reactive oxygen species (ROS), such as superoxide (B77818), instead of beneficial NO nih.govfrontiersin.orgpnas.orgnih.govjci.orgoup.comportlandpress.com. Furthermore, BH2 can competitively inhibit the binding of BH4 to NOS, exacerbating the uncoupling phenomenon frontiersin.orgportlandpress.com. This uncoupling of NOS is a significant factor in the pathogenesis of various oxidative stress-related conditions, including hypertension, atherosclerosis, and diabetes, where it contributes to endothelial dysfunction and increased oxidative damage nih.govjci.orgoup.comportlandpress.comahajournals.org. Thus, the metabolic fate of 7,8-dihydropteridine, through its impact on BH4 levels, directly influences the activity and functional integrity of nitric oxide synthases.

Regulation of 7,8 Dihydropteridine Metabolic Pathways

Genetic Regulation of Biosynthetic and Recycling Enzymes

The recycling of BH4, which is oxidized to quinonoid dihydrobiopterin after its participation as a cofactor, is facilitated by pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). sandiego.edunih.gov The genes encoding these enzymes are subject to regulatory control to ensure an adequate supply of BH4 for various metabolic processes. For instance, mutations in the GTPCH gene can lead to a significant reduction in BH4 levels, causing conditions like DOPA-responsive dystonia. nih.gov In some organisms, the genes for these enzymes are located in specific chromosomal regions and their expression can be influenced by various factors, including the levels of aromatic amino acids. mdpi.comresearchgate.net

In plants, the enzymes for folate synthesis, which shares precursors with pteridine (B1203161) biosynthesis, are encoded by genes that can be bifunctional. For example, a single protein can possess both 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and 7,8-dihydropteroate synthase (DHPS) activities. nih.govuniprot.org The genetic regulation of these bifunctional enzymes is crucial for the coordinated synthesis of folates.

Table 1: Key Enzymes in Pteridine Biosynthesis and Recycling and their Genetic Loci

| Enzyme | Abbreviation | Function | Genetic Locus (Example Organism) |

| GTP cyclohydrolase I | GTPCH | Catalyzes the first step in pteridine biosynthesis from GTP. nih.govpnas.org | D. melanogaster: 38B3 on the second chromosome mdpi.com |

| 6-pyruvoyltetrahydropterin synthase | PTPS | Catalyzes the conversion of 7,8-dihydroneopterin (B1664191) triphosphate. sandiego.edunih.gov | D. melanogaster: purple (pr) gene mdpi.com |

| Sepiapterin (B94604) Reductase | SR | Catalyzes the final steps in BH4 synthesis. sandiego.edunih.gov | Not specified |

| Pterin-4a-carbinolamine dehydratase | PCD | Essential for the recycling of BH4. nih.gov | P. falciparum: Unannotated gene between PF11_0095 and PF11_0096 nih.gov |

| Dihydropteridine Reductase | DHPR | Reduces quinonoid dihydrobiopterin back to BH4. sandiego.edu | Not specified |

| Dihydropterin deaminase | - | Converts 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine. mdpi.com | D. melanogaster: CG18143 gene at 82A1 on the third chromosome mdpi.com |

Allosteric Regulation of Key Enzymes, such as GTP Cyclohydrolase I (GTPCH)

GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in pteridine biosynthesis, is a primary target for allosteric regulation. nih.govpnas.org This regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). pnas.orgnih.gov The binding of GFRP to GTPCH can either inhibit or activate the enzyme, depending on the presence of specific ligands. nih.gov

Tetrahydrobiopterin (B1682763) (BH4), the end-product of the pathway, acts as an allosteric inhibitor by promoting the formation of an inhibited GCH1-GFRP complex. pnas.orgnih.gov Conversely, the amino acid L-phenylalanine can stimulate GTPCH activity by displacing BH4 from the complex, thereby promoting an activated state. nih.govnih.gov This mechanism allows the cell to finely tune BH4 synthesis in response to metabolic demands.

Structural studies using cryo-electron microscopy and X-ray crystallography have revealed the conformational changes that occur upon ligand binding. pnas.orgnih.gov The binding of BH4 to an allosteric pocket induces significant rearrangements in the quaternary structure of the enzyme, leading to a more compact and tense, inhibited form. pnas.orgnih.govresearchgate.net This conformational change is transmitted to the active site, altering its flexibility. pnas.orgnih.gov The inhibition is not due to the prevention of substrate binding but rather to an acceleration of substrate binding kinetics, suggesting a dissociation rate-controlled mechanism of noncompetitive inhibition. pnas.orgresearchgate.net

Table 2: Allosteric Regulation of Human GTPCH by GFRP and Ligands

| Regulatory Molecule | Effect on GTPCH Activity (in the presence of GFRP) | Mechanism |

| Tetrahydrobiopterin (BH4) | Inhibition pnas.orgnih.gov | Promotes the formation of an inhibited GCH1-GFRP complex, leading to a compact, tense enzyme conformation. pnas.orgnih.govresearchgate.net |

| L-phenylalanine | Activation nih.govnih.gov | Displaces BH4 from the GCH1-GFRP complex, favoring an active enzyme conformation. nih.gov |

Feedback Inhibition Mechanisms in Pteridine Biosynthesis

Feedback inhibition is a crucial mechanism for regulating metabolic pathways, and pteridine biosynthesis is no exception. The primary example of feedback inhibition in this pathway is the regulation of GTP cyclohydrolase I (GTPCH) by its end-product, tetrahydrobiopterin (BH4). nih.govontosight.ai This inhibition is mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.govresearchgate.net In the presence of GFRP, BH4 binds to the complex and inhibits GTPCH activity, thus preventing the overproduction of BH4. nih.govresearchgate.net

This feedback loop is sensitive to the intracellular concentrations of both BH4 and L-phenylalanine. nih.gov In serotonin (B10506) neurons, for example, GTPCH activity appears to be under a constant inhibitory tone by GFRP, and the levels of BH4 are maintained by the balance between intracellular BH4 and L-phenylalanine. nih.gov 7,8-Dihydroneopterin, another pteridine derivative, can also inhibit GTPCH in a GFRP-dependent manner. nih.gov

In some organisms, other enzymes in the broader folate biosynthesis pathway, which is related to pteridine metabolism, are also subject to feedback inhibition. For instance, in lactic acid bacteria, dihydrofolate reductase (DHFR) can be inhibited by tetrahydrofolate (THF), and dihydropteroate (B1496061) synthase (DHPS) can be inhibited by dihydropteroate (DHP). researchgate.net In plants, the DHPS domain of the bifunctional HPPK/DHPS enzyme is strongly feedback-inhibited by dihydropteroate, dihydrofolate, and tetrahydrofolate monoglutamate. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, and they play a significant role in regulating enzyme activity. wikipedia.org While the extent of PTMs in the 7,8-dihydropteridine metabolic pathway is still under investigation, evidence suggests that phosphorylation is a key regulatory mechanism for some of the involved enzymes. researchgate.netnih.gov

For example, tyrosine hydroxylase (TH), which utilizes BH4 as a cofactor, is regulated by phosphorylation. researchgate.net This modification can alter the enzyme's affinity for BH4, thereby modulating its activity. researchgate.net Similarly, studies on the de novo purine (B94841) biosynthetic pathway, which provides the precursor GTP for pteridine synthesis, have identified numerous PTMs on its enzymes, including phosphorylation. nih.gov These modifications can potentially alter enzyme activity or their interactions with other proteins in the pathway. nih.gov

While direct evidence for PTMs on the core enzymes of 7,8-dihydropteridine synthesis like GTPCH and PTPS is less abundant, the principle of regulation through PTMs is well-established in related metabolic pathways. nih.govuib.no These modifications can be either enzymatic or spontaneous and can include a variety of changes beyond phosphorylation, such as glycosylation, lipidation, and cleavage of peptide bonds. wikipedia.org

Auto-oxidation and Chemical Rearrangement of Quinoid Dihydropteridines to 7,8-Dihydropteridines

Quinonoid dihydropteridines are unstable intermediates formed during the oxidation of tetrahydropterins. nih.govcdnsciencepub.com These compounds can undergo a non-enzymatic rearrangement to the more stable 7,8-dihydropteridine form. nih.govcdnsciencepub.commdpi.com The rate and products of this rearrangement are influenced by several factors, including pH, temperature, and the type of buffer used. nih.gov

The rearrangement of quinonoid dihydropteridines is a buffer-catalyzed reaction, with both the acidic and basic forms of the buffer participating in the catalysis. cdnsciencepub.com Isotopic studies have indicated that the cleavage of the C-H bond at position 6 is the rate-limiting step in this process. cdnsciencepub.com

The stability of the quinonoid intermediate and the products of its rearrangement have been a subject of study. While it was initially thought that 7,8-dihydrobiopterin was the sole product, later research showed that at neutral pH, a mixture of 7,8-dihydropteridines can be formed, including the loss of the side chain at C-6 to form 7,8-dihydropterin. nih.gov The half-life of quinonoid dihydrobiopterin has been reported to be longer than previously thought, highlighting its potential significance in pterin (B48896) analysis. mdpi.comresearchgate.net Under acidic conditions, the primary product of the rearrangement is 7,8-dihydrobiopterin. mdpi.com

Table 3: Factors Influencing the Rearrangement of Quinonoid Dihydropteridines

| Factor | Influence on Rearrangement |

| pH | Affects the rate and products of the rearrangement. nih.gov Under acidic conditions, 7,8-dihydrobiopterin is the main product. mdpi.com |

| Temperature | Influences the rearrangement process. nih.gov |

| Buffer Type | The rearrangement is buffer-catalyzed, with both acidic and basic forms of the buffer participating. nih.govcdnsciencepub.com |

Methodological Approaches in 7,8 Dihydropteridine Research

Enzymatic Activity Assays for Dihydropteridine-Converting Enzymes

Specific assays are required to measure the activity of enzymes that convert dihydropteridines. These assays are vital for diagnosing enzyme deficiencies and for basic research into enzyme kinetics and inhibition.

One of the most clinically relevant assays is for dihydropteridine reductase (DHPR). A simple and effective method for diagnosing DHPR deficiency involves measuring its activity in dried blood spots on filter paper. nih.gov The assay is spectrophotometric and measures the enzyme's ability to oxidize NADH. This method is sensitive enough to distinguish between healthy individuals, patients with the deficiency (who have undetectable activity), and heterozygous carriers (who have about 50% of normal activity). nih.gov In addition to activity assays, methods like enzyme-linked immunosorbent assay (ELISA) can quantify the amount of DHPR protein present, independent of its enzymatic function. nih.gov

For enzymes like 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which catalyzes the transfer of a pyrophosphate group from ATP, activity can be measured using the coupled spectrophotometric assay that quantifies the production of inorganic pyrophosphate. nih.govumaryland.edu

Table 3: Dihydropteridine Reductase (DHPR) Activity in Dried Blood Spots

| Subject Group | Mean DHPR Activity (nmoles/min per 5-mm disc) | Reference |

|---|---|---|

| Normal Newborns (n=100) | 5.77 ± 1.16 | nih.gov |

| Normal Older Infants, Children, and Adults | 3.37 ± 0.72 | nih.gov |

| Patients with DHPR Deficiency (n=2) | Undetectable | nih.gov |

Genetic Manipulation and Mutational Analysis in Model Organisms

Understanding the in vivo function of 7,8-dihydropteridine and its metabolic enzymes relies heavily on the use of model organisms and genetic techniques. These approaches allow researchers to study the consequences of specific gene mutations.

Model Organisms:

Mice: Mouse models are frequently used to study human metabolic disorders. Using CRISPR/Cas9 gene-editing technology, researchers have created mouse models for conditions related to pterin (B48896) metabolism, such as phenylketonuria (PKU). mdpi.com For example, the PAH-KO model, which lacks the phenylalanine hydroxylase protein, and the Pah-R261Q model, which carries a specific mutation, exhibit elevated phenylalanine levels and other metabolic changes characteristic of the human disease. mdpi.com

Zebrafish: The zebrafish (Danio rerio) is another valuable model organism due to its rapid development, genetic tractability, and fully sequenced genome. mdpi.com A zebrafish model for dihydropteridine reductase (DHPR) deficiency has been established to study the role of this enzyme and its cofactor, tetrahydrobiopterin (B1682763) (BH4), in the metabolism of dopamine (B1211576), serotonin (B10506), and phenylalanine. mdpi.com

Mutational Analysis: Databases such as ClinVar and BioPKU compile information on genetic variants and their clinical significance. mdpi.com For instance, numerous pathogenic variants in the QDPR gene, which encodes DHPR, have been identified and are distributed across the gene. mdpi.com These mutations, including missense, nonsense, and frameshift variants, are often associated with a loss of enzyme activity and lead to disease. mdpi.com

Genome-Scale Metabolic Modeling: A systems biology approach involves reconstructing the entire metabolic network of an organism based on its genomic data. nih.gov By applying constraint-based flux analysis to these models, researchers can simulate cell growth and predict which metabolites are essential for survival. nih.gov This computational method has been applied to pathogens like Vibrio vulnificus to identify potential drug targets within metabolic pathways, including those involving pteridines. nih.gov

Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme-Ligand Complexes

Structural biology techniques, particularly X-ray crystallography, have been indispensable in elucidating the three-dimensional structures of various enzymes in complex with 7,8-dihydropteridine and its analogs. These studies provide critical insights into the molecular basis of substrate recognition, catalysis, and inhibition, thereby guiding the design of novel therapeutic agents.

High-resolution crystal structures have been determined for several key enzymes in the folate biosynthesis pathway, revealing detailed interactions with 7,8-dihydropteridine-based ligands. For instance, the crystal structure of dihydropteroate (B1496061) synthase (DHPS) from Bacillus anthracis has been solved in both its apo form and in a complex with the product 7,8-dihydropteroate, at resolutions of 2.35 Å and 1.95 Å, respectively. researchgate.net The product complex structure was the first of its kind and highlighted key interactions within the ligand-binding site, noting plasticity in loops that shape the active site architecture when compared to orthologous enzymes. researchgate.net

Similarly, the X-ray structure of 7,8-dihydroneopterin (B1664191) aldolase (B8822740) (DHNA) from Staphylococcus aureus was determined at a 1.65 Å resolution. researchgate.net The study of the binary complex with the product, 6-hydroxymethyl-7,8-dihydropterin, successfully defined the active site's location and informed a proposed enzymatic reaction mechanism. researchgate.net Further research on DHNA utilized high-throughput X-ray crystallographic screening to identify low-affinity leads, which were then optimized using structure-directed design to yield potent inhibitors with submicromolar IC50 values. researchgate.net

In Escherichia coli, the ternary complex of 7,8-dihydro-6-hydroxymethylpterinpyrophosphokinase (HPPK) with ATP and a pterin analogue was resolved to 2.0 Å. nih.gov This provided the first detailed view of HPPK-ATP intermolecular interactions and the associated conformational changes upon binding. nih.gov The conservation of the HPPK active site across many prokaryotic and lower eukaryotic species underscores its value as a target for broad-spectrum anti-infective agents. nih.gov

A notable area of research involves bifunctional enzymes. The crystal structure of the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase-dihydropteroate synthase (HPPK-DHPS) fused enzyme from Francisella tularensis was determined at 2.20 Å resolution. plos.orgrcsb.org Subsequent analysis of this bifunctional enzyme in complex with HPPK substrates, AMPcPP and 6-hydroxymethyl-7,8-dihydropterin, revealed that the active sites of each module are virtually identical to their monofunctional counterparts. plos.org This structural framework provides a basis for designing inhibitors that could simultaneously target both pterin-binding pockets. rcsb.org

Beyond X-ray crystallography, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been employed. For example, 15N{19F} REDOR NMR was used to investigate the binding of fluorolumazine ligands, which are analogs of a hypothetical 7,8-dihydropteridine intermediate, to lumazine (B192210) synthase. emory.edu This approach allowed for the measurement of intermolecular distances, leading to a detailed model of the enzyme's binding site. emory.edu

| Enzyme | Organism | Ligand | Resolution (Å) | PDB Code | Key Finding |

|---|---|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Bacillus anthracis | 7,8-Dihydropteroate | 1.95 | Not specified | Revealed key ligand binding interactions and active site plasticity. researchgate.net |

| 7,8-Dihydroneopterin Aldolase (DHNA) | Staphylococcus aureus | 6-Hydroxymethyl-7,8-dihydropterin | 1.65 | Not specified | Defined the active site location and proposed a reaction mechanism. researchgate.net |

| 6-Hydroxymethylpterinpyrophosphokinase (HPPK) | Escherichia coli | ATP and a pterin analogue | 2.0 | Not specified | Showed detailed ATP interactions and conformational changes. nih.gov |

| HPPK-DHPS Bifunctional Enzyme | Francisella tularensis | Apoenzyme | 2.20 | 3MCN | Revealed the molecular organization of the fused enzyme. rcsb.org |

| HPPK-DHPS Bifunctional Enzyme | Francisella tularensis | AMPcPP and 6-Hydroxymethyl-7,8-dihydropterin | 2.3 | 3MCO | Active sites are structurally conserved with monofunctional forms. plos.org |

Chemical Synthesis Methodologies for 7,8-Dihydropteridine Derivatives and Analogs

The chemical synthesis of 7,8-dihydropteridine derivatives and analogs is crucial for developing molecular probes, enzyme inhibitors, and potential therapeutic agents. Researchers have developed various methodologies to access these compounds, often overcoming challenges related to solubility and the inherent reactivity of the pteridine (B1203161) core.

Another approach describes the unambiguous synthesis of 2-amino-7,8-dihydro-4-hydroxypteridine and its subsequent reactions with various nucleophiles. rsc.orgrsc.org This provides a foundational method for introducing diverse functionalities onto the 7,8-dihydropteridine scaffold.

The synthesis of analogs with modified core structures, such as 1-deaza-7,8-dihydropteridines, has also been reported. oup.com These compounds were initially designed as potential antifolates for anticancer research but were later found to possess antimycobacterial activity. oup.com The specific synthetic methods for these deaza analogs have been detailed in dedicated studies. oup.com

Furthermore, synthetic efforts have focused on modifying substituents on the pyrazine (B50134) ring of the 7,8-dihydropteridine system to create inhibitors for enzymes in the tetrahydrofolate biosynthesis pathway. rsc.org For example, reactions involving 7,7-dialkyl-7,8-dihydropteridines have been explored. rsc.org While direct bromination or aldol (B89426) condensation of 6-methyl groups on this scaffold proved difficult, autoxidation provided a route to 6-carbonyl derivatives. These could then be used in Wittig-type reactions to generate various 6-substituted compounds. rsc.org The reduction of these "blocked" dihydropteridine systems was readily achieved through catalytic hydrogenation. rsc.org

| Derivative Class | Key Synthetic Steps | Reagents/Conditions | Example Products |

|---|---|---|---|

| 6-Acyl-7,8-dihydropteridines | 1. Chemoselective oxidation of 6-hydroxyalkylpteridines. 2. Partial reduction of 6-acylpteridines. | 1. TPAP, NMO. 2. Activated Al in aq. NH3. | Deoxysepiapterin, Sepiapterin-C. clockss.org |

| 1-Deaza-7,8-dihydropteridines | Reported elsewhere; specific methods not detailed in the summary. | Not specified | Various substituted 1-deaza-7,8-dihydropteridines. oup.com |

| Substituted 7,7-dialkyl-7,8-dihydropteridines | 1. Autoxidation of 6-alkyl groups. 2. Wittig-type reactions on 6-formyl derivatives. | 1. Air/O2. 2. Wittig reagents. | 6-Carbonyl and 6-aralkylidene derivatives. rsc.org |

| 2-Amino-7,8-dihydro-4-hydroxypteridine | Unambiguous synthesis followed by nucleophilic addition. | Various nucleophiles. | Substituted adducts of the core structure. rsc.orgrsc.org |

Advanced Topics and Research Applications of 7,8 Dihydropteridine in Biological Systems

7,8-Dihydropteridines in Antimicrobial and Anticancer Research

Development of Antifolates and Related Dihydropteridine Derivatives

The 7,8-dihydropteridine scaffold has been instrumental in the development of antifolate drugs, which primarily target the folate metabolism pathway essential for cell growth and division. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids. Antifolates, such as methotrexate (B535133) (MTX), inhibit DHFR, thereby disrupting DNA synthesis and cellular replication guidetopharmacology.orguni.lu. A common synthetic approach for MTX involves the post-modification of 3,4-dihydropteridine-2,4-diamines guidetopharmacology.org.

In the context of parasitic infections, particularly those caused by trypanosomatids like Leishmania and Trypanosoma, pteridine (B1203161) reductase 1 (PTR1) plays a significant role in antifolate drug resistance. PTR1, an enzyme unique to these parasites, reduces oxidized pterins, including dihydrobiopterin (H2B) to tetrahydrobiopterin (B1682763) (H4B), and can also reduce other pterins and folates, thereby providing a metabolic bypass for DHFR inhibition wikipedia.orgnih.govwikipedia.org. This bypass mechanism reduces the efficacy of conventional DHFR inhibitors. Consequently, research has focused on designing novel PTR1 inhibitors to counteract this resistance wikipedia.org. The strategy of dual inhibition, simultaneously targeting both DHFR and PTR1, is considered a promising avenue for more effective treatment of trypanosomatid infections wikipedia.orgsigmaaldrich.cnnih.gov.

Beyond parasitic diseases, 1-deaza-7,8-dihydropteridine derivatives have been explored for their antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium complex. Although initially synthesized as potential antifolates with anticancer properties, many of these derivatives were found to be weak inhibitors of dihydrofolate reductase tocris.comfishersci.ca. Their antimycobacterial effects appear to stem from alternative mechanisms, not involving direct inhibition of mycobacterial DHFR or interference with FtsZ in cell division tocris.comfishersci.ca.

7,8-Dihydropteridine-6(5H)-one-based DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial component of the DNA damage response (DDR) pathway, which is essential for maintaining genomic integrity. This makes DNA-PK an attractive target for the development of antineoplastic agents mims.comnih.gov. Recent advances in medicinal chemistry have led to the identification of novel 7,8-dihydropteridine-6(5H)-one-based compounds as potent inhibitors of DNA-PK mims.comnih.govhznu.edu.cnguidetopharmacology.org.

A notable compound in this class is DK1, also known as DNA-PK-IN-8, which was developed through a scaffold hopping strategy based on the known DNA-PK inhibitor AZD-7648 mims.comnih.govhznu.edu.cnuni.luuni.lumitoproteome.org. DK1 has demonstrated potent biochemical activity against DNA-PK, with an IC50 value of 0.8 nM, which is slightly more potent than AZD-7648 (IC50 = 1.58 nM) mims.comnih.govhznu.edu.cn.

Studies on the mechanism of action indicate that DK1 reduces the expression levels of γH2A.X, a marker for DNA double-strand breaks, in a concentration-dependent manner mims.comhznu.edu.cn. Furthermore, when combined with DNA double-strand break (DSB)-inducing agents like doxorubicin, DK1 exhibits synergistic antiproliferative activity across various cancer cell lines mims.comnih.govhznu.edu.cn. In vivo studies in an HL-60 xenograft model showed significant tumor growth inhibition (TGI) when DK1 was co-administered with doxorubicin, resulting in TGI values of 52.4% for tumor weight and 62.4% for tumor volume mims.comhznu.edu.cn. These findings highlight the potential of 7,8-dihydropteridine-6(5H)-one-based compounds like DK1 as promising oral drug candidates for cancer therapy, attributed to their potent inhibitory activity, synergistic effects, and favorable in vitro and in vivo pharmacokinetic properties mims.comhznu.edu.cn.

Table 1: DNA-PK Inhibitory Potency of 7,8-Dihydropteridine-6(5H)-one-based Compounds

| Compound | DNA-PK IC50 (nM) | Reference |

| DK1 (DNA-PK-IN-8) | 0.8 | mims.comhznu.edu.cn |

| AZD-7648 | 1.58 | mims.com |

Mechanisms of Drug Resistance Associated with Pteridine Metabolism in Pathogens

Pteridine metabolism is crucial for the survival and proliferation of various microbial pathogens, making the enzymes involved in these pathways prime targets for antimicrobial chemotherapy. However, the widespread use of antifolate drugs has led to the rapid emergence of drug resistance, particularly in pathogens such as Plasmodium falciparum, the causative agent of malaria, and trypanosomatids sigmaaldrich.cnciteab.commims.combmrb.io.

In Plasmodium falciparum, folate derivatives are essential for DNA replication, protein synthesis, and one-carbon metabolism. The parasite synthesizes folate de novo from precursors like guanosine (B1672433) triphosphate (GTP) and para-aminobenzoic acid (pABA) citeab.commims.com. Key enzymes in this pathway, including dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), are targeted by antifolate drugs such as sulfadoxine (B1681781) and pyrimethamine, respectively uni.luciteab.commims.combmrb.io. Resistance to these drugs is primarily conferred by point mutations in the genes encoding DHPS and DHFR, which diminish drug binding affinity citeab.commims.combmrb.iompg.de. Beyond point mutations, other parasite adaptations contribute to resistance, including gene amplification of GTP-cyclohydrolase 1 (GCH1), the initial enzyme in the folate biosynthesis pathway, which can alter folate metabolic flux citeab.commims.com.

Trypanosomatid parasites, including Leishmania and Trypanosoma, also depend on reduced pteridines for their growth sigmaaldrich.cnfishersci.ca. A significant mechanism of antifolate resistance in these parasites involves the amplification and overexpression of pteridine reductase 1 (PTR1) wikipedia.orgnih.govwikipedia.orgsigmaaldrich.cnfishersci.ca. PTR1 functions as a metabolic bypass, capable of reducing various pterins and folates, thereby circumventing the inhibition of DHFR wikipedia.orgnih.govwikipedia.orgsigmaaldrich.cn. This bypass mechanism allows parasites to survive even when DHFR is inhibited by antifolates like methotrexate wikipedia.orgnih.govwikipedia.orgsigmaaldrich.cn. Consequently, the dual inhibition of both DHFR and PTR1 is considered a necessary strategy to overcome antifolate resistance in trypanosomatids wikipedia.orgsigmaaldrich.cnnih.gov.

Table 2: Key Enzymes and Resistance Mechanisms in Pathogen Pteridine Metabolism

| Pathogen | Targeted Enzyme(s) | Resistance Mechanism(s) | Reference |

| Plasmodium falciparum | DHPS, DHFR | Point mutations in DHPS/DHFR, GCH1 gene amplification | citeab.commims.combmrb.iompg.de |

| Trypanosomatids (Leishmania, Trypanosoma) | DHFR, PTR1 | PTR1 gene amplification/overexpression, DHFR-TS alterations | wikipedia.orgnih.govwikipedia.orgsigmaaldrich.cnnih.govfishersci.ca |

Interplay with Oxidative Stress Pathways

Pteridine compounds, particularly the tetrahydrobiopterin (BH4) system, play a crucial role in modulating oxidative stress pathways in biological systems. BH4 is an essential cofactor for various enzymes, including nitric oxide synthase (NOS) isoforms and aromatic amino acid hydroxylases, and its bioavailability is significantly affected by oxidative stress wikipedia.orgwikipedia.orgresearchgate.net.

Under normal physiological conditions, BH4 supports the coupled function of NOS, leading to the production of nitric oxide (NO) researchgate.net. However, in conditions of oxidative stress, BH4 can be non-enzymatically oxidized to 7,8-dihydrobiopterin (BH2) or quinonoid dihydrobiopterin (qBH2) wikipedia.orgresearchgate.netmetabolomicsworkbench.orgmitoproteome.org. This reduction in the BH4/BH2 ratio can lead to the "uncoupling" of NOS, causing the enzyme to generate superoxide (B77818) anion (O2•−) instead of NO wikipedia.orgresearchgate.netmetabolomicsworkbench.org. Superoxide can then react with NO to form peroxynitrite (ONOO−), a highly reactive oxidant that further promotes BH4 oxidation, creating a self-perpetuating cycle of oxidative stress wikipedia.orgresearchgate.netmetabolomicsworkbench.org.

The enzyme dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR), is critical for regenerating BH4 from its oxidized forms (specifically qBH2) wikipedia.orgresearchgate.netfishersci.caguidetopharmacology.org. Impaired DHPR activity or mutations in its gene can hinder BH4 recycling, leading to increased oxidative stress wikipedia.orgmitoproteome.orgfishersci.ca. For example, studies have shown that wild-type QDPR can mitigate oxidative stress by up-regulating BH4 and neuronal NOS (nNOS) levels, whereas a mutated QDPR gene can result in excessive reactive oxygen species (ROS) production fishersci.ca.

Beyond BH4, other pteridine derivatives also exhibit antioxidant properties. For instance, 7,8-dihydroxanthopterin has been identified as a potent antioxidant capable of counteracting free radical damage and protecting cells from oxidative stress wikidoc.org. Generally, pteridines are known to reduce oxidative stress both indirectly and directly by scavenging free radicals guidetopharmacology.orgguidetopharmacology.org. However, it is important to note that pteridines, regardless of their oxidation state, can act as either anti- or pro-oxidants depending on specific experimental conditions, as reduced pteridines are also potent reducing agents guidetopharmacology.orgguidetopharmacology.org.

The involvement of pteridine metabolism in oxidative stress is implicated in various pathological conditions. Impaired systemic tetrahydrobiopterin bioavailability and elevated dihydrobiopterin levels have been observed in severe falciparum malaria, correlating with disease severity, impaired microvascular function, and increased endothelial activation, likely due to NOS uncoupling metabolomicsworkbench.org. Similarly, abnormal pteridine metabolism and vascular oxidative stress are linked to coronary endothelial dysfunction in insulin-resistant subjects, where a reduced BH4/BH2 ratio and decreased DHPR activity contribute to the impairment mitoproteome.org. In Mycobacterium tuberculosis, the enzyme folB (dihydroneopterin aldolase) is involved in the conversion of 7,8-dihydroneopterin (B1664191) to other pterins and is considered a probable cargo protein of an encapsulin nanocompartment involved in protection against oxidative stress uni.lunih.gov.

Table 3: Pteridine Derivatives and Their Role in Oxidative Stress

| Pteridine Derivative | Role in Oxidative Stress | Key Enzyme(s) Involved | Reference |

| Tetrahydrobiopterin (BH4) | Essential cofactor for NOS, antioxidant; depletion leads to NOS uncoupling and superoxide production | Dihydropteridine Reductase (DHPR/QDPR) | wikipedia.orgwikipedia.orgresearchgate.netmetabolomicsworkbench.orgmitoproteome.orgfishersci.ca |

| 7,8-Dihydrobiopterin (BH2) / Quinonoid dihydrobiopterin (qBH2) | Oxidized forms of BH4; accumulation indicates oxidative stress; can inhibit NOS | Dihydropteridine Reductase (DHPR/QDPR) | wikipedia.orgresearchgate.netmetabolomicsworkbench.orgmitoproteome.org |

| 7,8-Dihydroxanthopterin | Potent antioxidant, fights free radical damage | Not specified in relation to this compound's antioxidant role | wikidoc.org |

| Pterins (general) | Can reduce oxidative stress by scavenging free radicals; can act as pro-oxidants under certain conditions | Various, including folB (dihydroneopterin aldolase) in M. tuberculosis | guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orguni.lunih.gov |

Future Directions and Emerging Research Areas

Elucidation of Undefined Enzymatic Mechanisms and Regulatory Networks

A primary frontier in pteridine (B1203161) research is the complete elucidation of the enzymatic mechanisms that govern the lifecycle of 7,8-dihydropteridine and its derivatives. Enzymes like dihydropteridine reductase (DHPR) are central to maintaining the pool of the vital cofactor BH4 by reducing quinonoid 7,8-dihydropterin (B103510) (qBH2). cuny.edu However, key questions about the catalytic process remain. For instance, the precise environment of the substrate pocket and the mechanism of proton transfer during the hydride transfer are not fully understood, partly due to the lack of a crystal structure for the tertiary enzyme-substrate complex. cuny.edu Future research will likely involve a combination of site-directed mutagenesis, advanced spectroscopic techniques, and kinetic studies to resolve these mechanistic details. Understanding the complex interplay of local and global conformational changes during the catalytic cycle of such enzymes is essential. nih.gov

Beyond individual enzyme mechanisms, there is a need to unravel the broader regulatory networks that control pteridine metabolism. While the core biosynthetic pathways are known, the biological functions and biosynthetic routes of many other pteridine and lumazine (B192210) derivatives found in humans are yet to be established. researchgate.net Investigating how these pathways are regulated at the genetic and metabolic levels and how they intersect with other cellular processes will be critical. This includes identifying allosteric regulatory sites on key enzymes and understanding how cellular signals modulate their activity to maintain pteridine homeostasis.

Rational Design of Pteridine-Based Modulators and Therapeutic Agents

The central role of pteridine-dependent enzymes in various organisms, from humans to pathogenic parasites, makes them attractive targets for therapeutic intervention. The rational design of pteridine-based modulators is a rapidly advancing area. A key strategy involves multitarget drug design, where compounds are optimized to inhibit multiple enzymes within a specific pathway or in different organisms. acs.orgnih.gov This approach has shown success in developing selective antiparasitic agents that target enzymes like pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in trypanosomatids, the parasites responsible for diseases like leishmaniasis and African sleeping sickness. acs.orgnih.govnih.gov

Future efforts will build on these successes by employing systematic, multidisciplinary approaches that combine computational fragment-based design with crystallographic structure determination to derive detailed structure-activity relationships (SAR). acs.orgnih.gov This allows for the iterative optimization of compound affinity and selectivity. A major goal is to design inhibitors that are highly selective for the parasite or cancer-cell enzyme over the human orthologue to minimize toxicity. acs.org The development of pteridine derivatives as inhibitors of key signaling proteins like epidermal growth factor receptor (EGFR) and BRAF V600E in cancer also represents a promising therapeutic avenue. mdpi.com

Table 1: Examples of Pteridine-Based Inhibitor Design Strategies

| Target Enzyme/Organism | Design Strategy | Key Findings | Therapeutic Goal |

| Trypanosoma brucei PTR1 | Structure-based design, multitarget inhibition (PTR1 & DHFR) | Identified potent inhibitors with low micromolar to submicromolar EC50 values against the parasite. acs.orgnih.govresearchgate.net | New chemotherapy for African sleeping sickness. nih.gov |

| Leishmania major PTR1 | Structure-based design using molecular scaffolds | Developed inhibitors with species-specific properties based on structural differences between parasite enzymes. nih.gov | Treatment for leishmaniasis. nih.gov |

| EGFR / BRAF V600E | Synthesis of pteridine-7(8H)-dione derivatives | Identified compounds that potently suppress both wild-type and mutant forms of EGFR. mdpi.com | Anti-proliferative agents for cancer therapy. mdpi.com |

Development of Advanced Analytical Techniques for Pteridine Metabolomics

A comprehensive understanding of the role of 7,8-dihydropteridine and its related compounds in health and disease requires the ability to accurately measure the full spectrum of these molecules in biological samples. This field, known as "pteridinomics," is often hampered by the low concentrations and instability of many pteridine intermediates. While methods for analyzing selected pteridines exist, broad intracellular detection remains a significant analytical challenge. mst.edu

The future of pteridine analysis lies in the development and refinement of high-throughput, sensitive, and specific analytical workflows. Methodologies combining high-performance liquid chromatography with advanced mass spectrometry, such as quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), are becoming increasingly important. mst.edumdpi.com These techniques allow for the simultaneous quantification of multiple pteridines and lumazines in complex biological matrices like urine. mst.edumdpi.com Future work will focus on improving extraction protocols, enhancing chromatographic resolution of isomers, and expanding the number of pteridines that can be reliably quantified in a single run. mst.edumdpi.com The application of these advanced metabolomics tools will be crucial for identifying novel biomarkers for diseases associated with dysfunctional pteridine metabolism and for monitoring patient response to therapies. researchgate.net

Table 2: Advanced Analytical Methods for Pteridine Profiling

| Technique | Sample Type | Compounds Measured | Key Advantage |

| Dilute-and-shoot LC-QTOF-MS | Human Urine | 10 pterins and 3 lumazines, including 7,8-DHBIO and 7,8-DHNEO. mdpi.com | Rapid profiling and quantification corrected to urinary creatinine. mdpi.com |

| HPLC-QTOF-MS | Intracellular (Cell Lysates) | Simultaneous quantification of seven pteridines and monitoring of 18 others. mst.edu | Addresses the challenge of broad intracellular pteridine detection. mst.edu |

| HPLC - Tandem Mass Spectrometry | Urine | Broad urinary pteridine profiles. | Facilitates inquiries into the biological and clinical aspects of pteridines. researchgate.net |

Computational Biology and Modeling Approaches for Pteridine-Enzyme Systems

Computational approaches are becoming indispensable tools for accelerating research into pteridine-enzyme systems. nih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone. Molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and docking simulations are powerful tools for investigating enzyme mechanisms at an atomic level. cuny.edunih.gov For example, computational studies can be used to model the substrate in the active site of DHPR, calculate reaction energy barriers, and explore potential proton transfer pathways, thereby addressing long-standing mechanistic questions. cuny.edu

In the realm of drug discovery, computational modeling is integral to the rational design of novel inhibitors. nih.gov Virtual screening and fragment-based design approaches allow for the rapid in silico evaluation of large compound libraries, prioritizing candidates for chemical synthesis and biological testing. acs.orgresearchgate.net Furthermore, systems-biology approaches are emerging to model the complex gene regulatory networks (GRNs) that control pteridine metabolism. nih.gov By integrating experimental data from transcriptomics and other "-omics" fields, these models can help predict the dynamic behavior of the pteridine network and identify key control points, offering a holistic view of how these vital metabolic pathways are regulated. nih.gov The synergy between computational modeling and experimental validation will continue to be a powerful driver of discovery in pteridine biology.

Q & A

Basic: What are the primary enzymatic roles of 7,8-dihydropteridine in metabolic pathways?

7,8-Dihydropteridine (7,8-PH2) serves as a transient intermediate in the regeneration of tetrahydrobiopterin (BH4), a critical cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. Dihydropteridine reductase (DHPR) catalyzes its reduction to 5,6,7,8-tetrahydrobiopterin (BH4) using NADH/NADPH as cofactors. This process sustains BH4 levels for neurotransmitter synthesis (e.g., dopamine, serotonin) and prevents accumulation of neurotoxic byproducts like 7,8-dihydrobiopterin (BH2). Disruption of this pathway due to DHPR deficiency leads to hyperphenylalaninemia and neurotransmitter depletion .

Methodological Insight : To study this pathway, researchers use isotopic labeling (e.g., pulse-chase experiments with H- or C-labeled pterins) to trace BH4 regeneration kinetics. Coupled assays with DHPR and phenylalanine hydroxylase can quantify cofactor recycling efficiency .

Basic: How is dihydropteridine reductase (DHPR) activity assayed in vitro?

DHPR activity is measured via spectrophotometric assays monitoring NADH oxidation at 340 nm. A typical protocol involves:

Substrate Preparation : Generating quinonoid 7,8-dihydropteridine (qPH2) by oxidizing BH4 with peroxidase/HO or potassium ferricyanide.

Enzymatic Reaction : Adding purified DHPR and NADH to reduce qPH2 to BH3.

Kinetic Analysis : Calculating and using Michaelis-Menten plots.

Key Considerations : Substrate stability (qPH2 rearranges to 7,8-PH2 at physiological pH) and cofactor specificity (NADH vs. NADPH) must be controlled .

Advanced: How do mutations in DHPR affect its catalytic efficiency and substrate binding?

Missense mutations (e.g., QDPR gene variants) disrupt DHPR’s active site or dimerization interface, reducing substrate affinity and turnover. For example:

- R25G Mutation : Alters NADH binding in the Rossmann fold, lowering by 70%.

- D134V Mutation : Impairs dimer stability, increasing for qPH2.

Methodological Approaches : - Site-Directed Mutagenesis : To introduce mutations and assess kinetic parameters.

- Structural Analysis : X-ray crystallography (e.g., PDB 1DHV) reveals conformational changes in mutant enzymes .

Advanced: What experimental approaches are used to analyze the redox behavior of 7,8-dihydropteridine?

Electrochemical Studies : Cyclic voltammetry under anaerobic conditions identifies redox potentials and electron transfer mechanisms (e.g., stepwise one-electron oxidation of BH4 analogs).

EPR Spectroscopy : Detects radical intermediates (e.g., pterin cation radical) during oxidation.

Stopped-Flow Kinetics : Measures rapid rearrangement of qPH2 to 7,8-PH2, influenced by pH and buffer composition.

Critical Finding : qPH2 rearrangement to 7,8-PH2 is base-catalyzed and irreversible under biological conditions, complicating quantification in enzymatic assays .

Advanced: How does temperature influence DHPR’s kinetic parameters?

Increasing temperature (20–37°C) raises both (substrate affinity decreases) and (turnover increases). Thermodynamic analysis reveals:

- Activation Enthalpy () : Higher for enzymatic vs. non-enzymatic reactions, indicating energy barriers in ternary complex isomerization.

- Entropy () : Positive values suggest conformational flexibility during catalysis.

Implication : Enzyme activity assays must standardize temperature to avoid skewed kinetic data .

Advanced: How can structural studies of DHPR inform enzyme mechanism and inhibitor design?

- Active Site Architecture : The Tyr-(Xaa)-Lys motif facilitates proton transfer during NADH oxidation.

- Dimer Interface : Four-helix bundle mutations (e.g., Thr insertion in human DHPR) impair dimer stability, linked to severe phenylketonuria.

Applications : Structure-guided inhibitors targeting the NADH-binding pocket (e.g., naphthoquinone analogs) show promise in blocking aberrant redox cycling .

Advanced: What are the challenges in maintaining quinonoid dihydropteridine stability during enzymatic assays?

qPH2 rapidly tautomerizes to 7,8-PH2 under physiological conditions. Strategies include: